molecular formula C20H16N6O2 B2630005 5-(2-phenyltriazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034546-28-4

5-(2-phenyltriazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2630005
CAS No.: 2034546-28-4
M. Wt: 372.388
InChI Key: KSKGCEZUSJYUGX-UHFFFAOYSA-N
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Description

5-(2-phenyltriazole-4-carbonyl)-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound characterized by its unique tricyclic structure

Mechanism of Action

    Target of Action

    Triazole compounds are known to bind with a variety of enzymes and receptors in biological systems due to their excellent electronic properties . .

    Mode of Action

    The mode of action of triazole compounds often involves the transformation between the enol and keto forms after excited-state proton transfer

    Biochemical Pathways

    Triazole compounds can affect various biochemical pathways due to their broad range of biological activities

    Pharmacokinetics

    The ADME properties of triazole compounds can vary widely depending on their specific structures

    Result of Action

    The molecular and cellular effects of triazole compounds can include a wide range of outcomes due to their diverse biological activities

    Action Environment

    Environmental factors can influence the action, efficacy, and stability of triazole compounds

Biochemical Analysis

Biochemical Properties

2-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a4’,3’-d]pyrimidin-11(2H)-one: plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to bind with xanthine oxidase, inhibiting its activity . The interaction with xanthine oxidase is crucial as it can modulate the production of reactive oxygen species, thereby influencing oxidative stress within cells .

Cellular Effects

The effects of 2-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one on cellular processes are profound. This compound has been observed to affect cell signaling pathways, particularly those involved in oxidative stress response . It can alter gene expression related to antioxidant defenses and cellular metabolism, thereby impacting cell function and viability .

Molecular Mechanism

At the molecular level, 2-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one exerts its effects through binding interactions with biomolecules. The compound inhibits xanthine oxidase by binding to its active site, preventing the enzyme from catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition reduces the production of reactive oxygen species, thereby modulating oxidative stress and influencing gene expression related to antioxidant defenses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions . In vitro studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular antioxidant defenses .

Dosage Effects in Animal Models

The effects of 2-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one vary with different dosages in animal models. At low doses, the compound effectively inhibits xanthine oxidase without causing significant toxicity . At higher doses, toxic effects such as liver damage and oxidative stress have been observed . These findings highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

2-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a4’,3’-d]pyrimidin-11(2H)-one: is involved in metabolic pathways related to purine metabolism. The compound interacts with xanthine oxidase, an enzyme crucial for the catabolism of purines . By inhibiting this enzyme, the compound can alter the levels of metabolites such as hypoxanthine and xanthine, thereby affecting metabolic flux .

Transport and Distribution

Within cells and tissues, 2-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of 2-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is primarily within the cytoplasm, where it interacts with xanthine oxidase . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target enzyme to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-phenyltriazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the phenyltriazole moiety, followed by its incorporation into the tricyclic framework. Common reagents used in these reactions include phenylhydrazine, acyl chlorides, and various catalysts to facilitate cyclization and condensation reactions. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

5-(2-phenyltriazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted analogs. These products can be further characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

5-(2-phenyltriazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 5-(2-phenyltriazole-4-carbonyl)-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-2-one stands out due to its unique tricyclic structure and the presence of the phenyltriazole moiety

Properties

IUPAC Name

5-(2-phenyltriazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O2/c27-19-15-13-24(11-9-16(15)22-18-8-4-5-10-25(18)19)20(28)17-12-21-26(23-17)14-6-2-1-3-7-14/h1-8,10,12H,9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKGCEZUSJYUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4=NN(N=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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